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Compound of Interest

Compound Name: Olverembatinib dimesylate

Cat. No.: B591212 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core synthesis pathway for

olverembatinib dimesylate, a potent third-generation BCR-ABL tyrosine kinase inhibitor. The

information presented herein is intended for an audience with a strong background in synthetic

organic chemistry and drug development. This document outlines the key synthetic

transformations, provides detailed experimental protocols for each step, and includes

quantitative data to support the efficiency of the process. Furthermore, a schematic of the

drug's mechanism of action within the BCR-ABL1 signaling pathway is provided.

Core Synthesis Pathway Overview
The synthesis of olverembatinib is accomplished through a convergent three-step sequence.

The key transformations involve a Sonogashira coupling to form the core diarylethyne scaffold,

followed by the deprotection of a key pyrazole intermediate, and culminating in an amide bond

formation to couple the two primary fragments of the molecule.

Quantitative Data Summary
The following table summarizes the key quantitative data for each step of the olverembatinib

synthesis, providing a clear comparison of the efficiency of each transformation.
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Step Reaction Reactants Product Yield (%) Purity (%)

1
Sonogashira

Coupling

Commercially

available

alkyne and

bromopyridin

e

Ester

intermediate
98% >98%

2
N-Boc

Deprotection

Ester

intermediate

Pyrazole

intermediate
91% >99%

3
Amide

Formation

Pyrazole

intermediate

and aniline

derivative

Olverembatini

b
88% High

Experimental Protocols
The following sections provide detailed methodologies for the key experiments in the synthesis

of olverembatinib.

Step 1: Sonogashira Coupling
This step involves the palladium-catalyzed cross-coupling of a terminal alkyne with a

bromopyridine derivative to form the key ester intermediate.

Materials and Reagents:

Commercially available terminal alkyne (Formula 1)

Bromopyridine derivative (Formula 2)

N-methylpyrrolidone (NMP)

Bis(triphenylphosphine)palladium(II) dichloride

Cuprous iodide (CuI)

Triethylamine (TEA)
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N-acetyl-L-cysteine

Ethyl acetate

n-Heptane

Purified water

Procedure:

Under a nitrogen atmosphere, heat N-methylpyrrolidone (137.6 g) to 30-35°C.

To the heated solvent, add the alkyne (Formula 1, 14.4 g, 1.3 eq) and the bromopyridine

(Formula 2, 19.14 g, 1 eq).

Sequentially add bis(triphenylphosphine)palladium(II) dichloride (0.46 g, 0.01 eq) and

cuprous iodide (0.113 g, 0.01 eq) to the reaction mixture.

Add triethylamine (9.45 g, 1.5 eq) under nitrogen.

Heat the reaction mixture to 65-75°C and maintain this temperature for 2 hours. Monitor the

reaction progress by liquid chromatography-mass spectrometry (LC-MS) until the content of

the bromopyridine starting material is ≤0.1%.

Upon completion, cool the reaction solution to 35-45°C and add N-acetyl-L-cysteine (1 g, 0.1

eq). Stir the mixture for 4-5 hours.

Cool the reaction to room temperature and precipitate the product by adding water.

Collect the crude product by centrifugation and wash the filter cake with purified water.

Dry the crude filter cake under vacuum.

Slurry the dried crude product with a 1:1 mixture of ethyl acetate and n-heptane (5 mL of

solvent per gram of crude product).

Dry the resulting slurry under vacuum to yield the ester intermediate (Formula 3) with a yield

of 85.97% and a purity of 98.2%.
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Step 2: N-Boc Deprotection
This step involves the removal of the tert-butoxycarbonyl (Boc) protecting group from the

pyrazole nitrogen of the ester intermediate.

Materials and Reagents:

Ester intermediate (Formula 3)

Methanol (MeOH)

Water

Procedure:

Under a nitrogen atmosphere, add methanol (160 g) and water (50 g) to the ester

intermediate (Formula 3, 20 g, 1.0 eq).

Stir the reaction mixture at reflux for 18 hours, monitoring the progress of the reaction.

After completion, cool the reaction mixture to room temperature and collect the product by

filtration. The filter cake does not require drying.

Recrystallize the product by adding 10 times the mass of the filter cake in methanol.

Stir the resulting mixture at 60-70°C for 8-10 hours.

Cool the mixture to 40-50°C and then subject it to a gradient cooling process at a rate of 5°C

per 1 to 1.5 hours to facilitate slow precipitation.

Filter the resulting mixture, wash the filter cake with methanol, and dry under vacuum to

obtain the deprotected pyrazole intermediate (Formula 4) in 91% yield and 99.7% purity.

Step 3: Amide Formation
The final step in the synthesis of olverembatinib is the formation of an amide bond between the

deprotected pyrazole intermediate and a substituted aniline derivative, mediated by potassium

tert-butoxide.
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Materials and Reagents:

Deprotected pyrazole intermediate (Formula 4)

Aniline derivative (Formula 5)

Tetrahydrofuran (THF)

Potassium tert-butoxide (KOtBu)

Purified water

Brine

Procedure:

Under a nitrogen atmosphere, add THF (448 mL), the pyrazole intermediate (Formula 4, 29.1

g, 1 eq), and the aniline derivative (Formula 5, 24.6 g, 0.9 eq) to a reaction vessel.

Stir the mixture and cool it to -65°C to -60°C.

At this temperature, add potassium tert-butoxide (19 g x 3) in batches every 0.5 hours.

Monitor the reaction progress by liquid phase detection.

After 2 hours, raise the reaction temperature to -5 to 0°C.

Wash the reaction solution with purified water, stir for 0.5-1 hour, and then wash with brine.

Separate the organic phase to obtain the final product, olverembatinib. The reported yield for

this step is 88%.

Visualizations
Olverembatinib Synthesis Pathway
The following diagram illustrates the three-step synthesis of olverembatinib.
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Step 1: Sonogashira Coupling

Step 2: N-Boc Deprotection Step 3: Amide Formation

Commercially available alkyne

Ester Intermediate

PdCl2(PPh3)2, CuI, TEA, NMP
65-75°C, 2h
Yield: 98%

Bromopyridine derivative

Pyrazole Intermediate

MeOH, H2O, Reflux, 18h
Yield: 91%

Olverembatinib

KOtBu, THF, -65°C to 0°C, 2h
Yield: 88%

Aniline derivative

Click to download full resolution via product page

Caption: Three-step synthesis of olverembatinib.

Olverembatinib Mechanism of Action: BCR-ABL1
Signaling Pathway
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Olverembatinib is a potent inhibitor of the BCR-ABL1 tyrosine kinase. The fusion protein BCR-

ABL1 is constitutively active and drives the proliferation of chronic myeloid leukemia (CML)

cells through the activation of several downstream signaling pathways. Olverembatinib binds to

the ATP-binding site of the BCR-ABL1 kinase domain, inhibiting its activity and subsequently

blocking these downstream pathways, leading to apoptosis of the cancer cells.
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Caption: Olverembatinib's inhibition of the BCR-ABL1 signaling pathway.

To cite this document: BenchChem. [An In-depth Technical Guide to the Synthesis of
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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